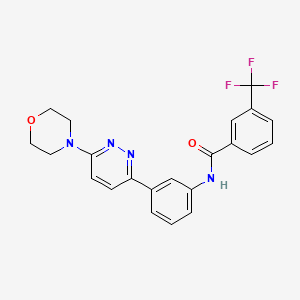
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H19F3N4O2 and its molecular weight is 428.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred that the compound likely interacts with pathways involved in the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may have a bactericidal or bacteriostatic effect .
Biological Activity
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique trifluoromethyl group and morpholinopyridazine moiety, presents a promising scaffold for the development of new therapeutic agents.
- Molecular Formula : C17H16F3N3O
- Molecular Weight : 345.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects. For instance, research on related benzamides has shown modulation of the serotonergic system, particularly through 5-HT receptor interactions, which are crucial in managing mood disorders.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant-Like Effects : A study investigating similar compounds demonstrated significant antidepressant-like effects in mice models. The mechanism was attributed to the modulation of the serotonergic system, particularly involving 5-HT1A and 5-HT3 receptors. The compound exhibited a low potential for inducing acute toxicity, suggesting a favorable safety profile for further development .
- Anticancer Activity : Another investigation into structurally related compounds highlighted their potential anticancer properties. These compounds were found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Research Findings
The following key findings have emerged from recent research:
- Serotonergic System Modulation : Compounds with similar structures have been shown to enhance serotonin levels, which is critical for mood regulation.
- Inhibition of Tumor Growth : In vitro studies suggest that these compounds can significantly reduce the viability of cancer cells, indicating potential as anticancer agents.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)17-5-1-4-16(13-17)21(30)26-18-6-2-3-15(14-18)19-7-8-20(28-27-19)29-9-11-31-12-10-29/h1-8,13-14H,9-12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDNNTCSBWDTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














